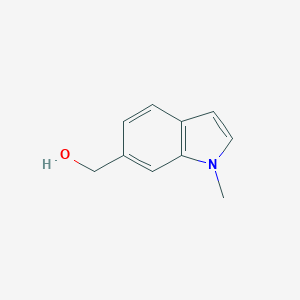

(1-methyl-1H-indol-6-yl)methanol

Description

Properties

IUPAC Name |

(1-methylindol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMPSBJXPPXTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595475 | |

| Record name | (1-Methyl-1H-indol-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199590-00-6 | |

| Record name | (1-Methyl-1H-indol-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Indole-6-Carboxylic Acid

The initial step involves converting indole-6-carboxylic acid to its methyl ester derivative. This classical Fischer esterification employs sulfuric acid as a catalyst in methanol under reflux conditions:

Procedure :

-

Indole-6-carboxylic acid (5.0 g, 31.0 mmol) is dissolved in methanol (100 mL) with concentrated H₂SO₄ (1.0 mL).

-

The mixture is refluxed for 16 hours, neutralized with K₂CO₃, and extracted with ethyl acetate.

-

Purification via silica gel chromatography (30% EtOAc/hexane) yields methyl 1H-indole-6-carboxylate as a white solid (4.78 g, 88%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–88% |

| Reaction Time | 16 hours |

| Catalyst | H₂SO₄ |

| Purification | Column chromatography |

Reduction of the Ester to Primary Alcohol

The final step reduces the methyl ester to the hydroxymethyl group using LAH, a robust reducing agent for esters:

Procedure :

-

Methyl 1-methyl-1H-indole-6-carboxylate (AKOS B006681) is dissolved in anhydrous tetrahydrofuran (THF).

-

LAH (2.1 equiv.) is added, and the reaction is stirred at 20–120°C for 3.5 hours.

-

Quenching with ice-cold water and filtration yields this compound as a light yellow solid (90% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90% |

| Reaction Time | 3.5 hours |

| Temperature | 20–120°C (reflux conditions) |

| Work-Up | Aqueous quench, filtration |

Mechanistic Insight :

LAH selectively reduces the ester carbonyl to a primary alcohol via a two-electron transfer mechanism, generating aluminum intermediates that hydrolyze during work-up.

Comparative Analysis of Synthetic Methods

Efficiency of LAH Reduction

The LAH-mediated reduction stands out for its high yield (90%) and simplicity, avoiding the need for expensive catalysts or stringent anhydrous conditions beyond standard inert atmosphere protocols. Competing agents like sodium borohydride (NaBH₄) are ineffective for ester reductions, underscoring LAH’s superiority in this context.

Esterification Optimization

The Fischer esterification achieves consistent yields (85–88%) but requires prolonged reflux times. Alternatives using thionyl chloride (SOCl₂) for acid chloride formation followed by methanol quenching could shorten reaction times but introduce handling hazards.

Methylation Challenges

The indole nitrogen’s low nucleophilicity demands strong bases (e.g., KOH) and polar solvents (e.g., DMSO) for efficient alkylation. Over-methylation or ring alkylation are side reactions that necessitate careful monitoring.

Alternative Pathways and Unreported Methods

While the provided sources focus on LAH reduction, other reducing agents like diisobutylaluminum hydride (DIBAL-H) could theoretically achieve similar transformations at lower temperatures. However, no experimental data supports this for the target compound. Direct reduction of indole-6-carboxylic acid to (1H-indol-6-yl)methanol, followed by nitrogen methylation, remains unexplored in the literature and may face selectivity issues.

Industrial and Scalability Considerations

The described three-step synthesis is amenable to scale-up, with the esterification and reduction steps being particularly robust. Key considerations include:

-

Cost : LAH is expensive compared to NaBH₄, but its efficiency justifies its use.

-

Safety : Exothermic LAH reactions require controlled addition and temperature monitoring.

-

Purification : Column chromatography for ester intermediates may be replaced with recrystallization in large-scale operations.

Chemical Reactions Analysis

Types of Reactions: (1-methyl-1H-indol-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogens, acids, and bases are frequently used in substitution reactions.

Major Products: The major products formed from these reactions include various indole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Organic Synthesis

(1-methyl-1H-indol-6-yl)methanol serves as a crucial building block in organic synthesis. It is a precursor for synthesizing more complex indole derivatives, which are vital in medicinal chemistry due to their varied biological activities.

Biological Research

In biological studies, this compound is investigated for its effects on cellular processes. It is utilized in synthesizing molecules that interact with biological targets such as enzymes and receptors.

Pharmaceutical Development

The compound exhibits promising therapeutic potential against various diseases:

- Anticancer Activity : Research indicates that it may inhibit the growth of multiple cancer cell lines, positioning it as a candidate for further investigation in cancer therapy .

- Anti-inflammatory Properties : Preliminary studies suggest it can reduce inflammation, which is significant for chronic inflammatory disease treatment.

- Neuroprotective Effects : Evidence supports its role in protecting neuronal cells from damage, making it relevant in neurodegenerative disease research .

Antiviral Activity

A study highlighted the efficacy of indole derivatives, including this compound, as inhibitors of HIV-1 fusion. The structure–activity relationship studies revealed that certain modifications could enhance antiviral potency significantly .

Cancer Research

Another investigation into the compound's anticancer properties showed that it could inhibit specific pathways involved in cancer progression. The study documented its effects on colon and pancreatic carcinoma cell lines, demonstrating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural Analogs

The compound is part of a broader class of indole methanol derivatives, which vary in substituent positions and alkylation patterns. Below is a comparative analysis of closely related analogs:

Table 1: Structural and Physicochemical Properties

Key Observations:

Positional Isomerism: Substitution at the 6-position (vs.

Alkyl Group Effects: Replacing the methyl group at the 1-position with ethyl (e.g., C₁₁H₁₃NO analog) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Synthetic Accessibility: this compound is synthesized via scalable nickel catalysis, whereas analogs like the 5-position isomer lack detailed synthetic protocols in the literature .

Functional Comparisons

Physicochemical Data Gaps:

- However, high purity (≥95%) and commercial availability suggest suitability for standard laboratory applications .

Pharmaceutical Relevance

- Nickel-catalyzed synthesis of this compound demonstrates functional group tolerance , though reactions involving free N–H bonds or halogens remain challenging .

Comparative Bioactivity

Biological Activity

(1-Methyl-1H-indol-6-yl)methanol is an organic compound belonging to the indole class, characterized by its unique structure which includes a hydroxymethyl group at the 6-position of the indole ring. This compound, with the molecular formula , has garnered interest due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The biological activity of this compound can be attributed to its interactions with various biological targets. Indole derivatives are known to bind to multiple receptors and exhibit diverse pharmacological properties. The mechanism of action typically involves:

- Receptor Interaction : Indole derivatives often act as ligands for neurotransmitter receptors and other cellular targets.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activities

Research indicates that this compound possesses several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural similarities to other known anticancer agents position it as a candidate for further investigation.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating chronic inflammatory diseases.

- Neuroprotective Effects : As with many indole derivatives, there is evidence supporting its role in protecting neuronal cells from damage.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (1-Methyl-1H-indol-3-yl)methanol | Indole derivative | Anticancer activity |

| (1-Methyl-1H-indol-4-yl)methanol | Indole derivative | Neuroprotective effects |

| This compound | Indole derivative | Potential anti-inflammatory properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Studies : Research has demonstrated that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the nanomolar range against melanoma and other carcinomas.

- Neuroprotection : A study highlighted the neuroprotective effects of related indole compounds, suggesting that this compound may also contribute positively to neuronal health.

- Inflammation Models : Experimental models have indicated that compounds with similar structures can reduce inflammatory markers significantly.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-1H-indol-6-yl)methanol, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction of a carbonyl precursor. For example, reduction of 1-(1-methyl-1H-indol-6-yl)ethan-1-one (a ketone derivative) using NaBH₄ or LiAlH₄ in anhydrous THF yields the methanol derivative. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity ≥98% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies methyl (δ ~3.8 ppm) and hydroxyl protons (δ ~5.2 ppm, broad). Indole aromatic protons appear between δ 6.8–7.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. Lattice parameters and R-factors (<0.05) validate structural accuracy .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 162.0913 (C₁₀H₁₁NO) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the methanol group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for the O–H group, predicting oxidative stability. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), while charge transfer analysis (NBO) explains regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in reported biological activity data for indole-methanol derivatives?

- Methodological Answer : Iterative data triangulation is key:

- Experimental Reproducibility : Validate assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines).

- Structural Analog Comparison : Compare with (2,4-dimethyl-1H-pyrrol-3-yl)methanol to isolate substituent effects .

- Meta-Analysis : Use PubChem BioAssay data to identify outliers or confounding factors (e.g., solvent polarity in cytotoxicity studies) .

Q. How does the indole ring’s electronic configuration influence the methanol group’s nucleophilicity?

- Methodological Answer : Ultrafast spectroscopy (fs-TA) tracks excited-state dynamics, revealing charge transfer from the indole π-system to the hydroxyl group. Hammett substituent constants (σₚ for methyl groups) quantify electron-donating effects, while cyclic voltammetry (0.1 M TBAPF₆ in CH₃CN) measures oxidation potentials (~1.2 V vs. Ag/AgCl) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (Candida antarctica lipase B) ensures enantioselectivity. Continuous-flow reactors (microfluidic channels) minimize racemization, with inline polarimetry monitoring enantiomeric excess (ee >99%) .

Data Analysis & Experimental Design

Q. How can researchers design kinetic studies to probe the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate the compound in HCl (pH 1–5) at 37°C. Monitor degradation via UV-Vis (λ = 280 nm, indole absorbance) and LC-MS to identify byproducts (e.g., indole-6-carboxylic acid).

- Kinetic Modeling : Fit data to first-order decay models (ln[C] vs. time) to calculate half-lives. Compare Arrhenius plots (Eₐ) for thermal vs. acid-catalyzed pathways .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀ values. Bootstrap resampling (10,000 iterations) estimates confidence intervals. Principal Component Analysis (PCA) in R correlates structural descriptors (logP, PSA) with toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.